Superior Subtype Selectivity: >1000-Fold Window Over Y1, Y2, and Y4 Receptors
CGP71683 hydrochloride demonstrates an exceptional selectivity window exceeding 1000-fold for the Y5 receptor relative to the Y1, Y2, and Y4 subtypes, a degree of discrimination not observed with other commonly used Y5 antagonists such as JCF 109, which exhibits non-specific intrinsic inhibitory effects in functional assays . This high selectivity is critical for minimizing off-target confounding effects in complex biological systems [1].
| Evidence Dimension | Receptor Binding Affinity (IC50, nM) |
|---|---|
| Target Compound Data | IC50 Y5 = 1.4 nM; IC50 Y1 = 2765 nM; IC50 Y2 = 7187 nM; IC50 Y4 = 5637 nM |
| Comparator Or Baseline | JCF 109 (another Y5 antagonist): Produces inhibition of hPP response only at 10 μM (10,000 nM) with intrinsic inhibitory effects; lacks >1000-fold selectivity window [2]. |
| Quantified Difference | CGP71683 hydrochloride achieves 1,975-fold (Y1), 5,134-fold (Y2), and 4,026-fold (Y4) selectivity, whereas JCF 109 lacks a defined selectivity window and produces off-target effects at concentrations required for Y5 engagement [2]. |
| Conditions | Radioligand binding assays using cloned rat NPY receptor subtypes expressed in HEK 293 cells [1]. |
Why This Matters
This >1000-fold selectivity window directly reduces the risk of cross-reactivity with Y1, Y2, and Y4 receptors, which mediate distinct physiological functions (e.g., vasoconstriction, neurotransmitter release, gut motility), thereby ensuring that observed effects are attributable to Y5 receptor blockade and not off-target receptor engagement [1].
- [1] Dumont, Y., Cadieux, A., Doods, H., Fournier, A., & Quirion, R. (2000). Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIBO3304 (Y1) and CGP71683A (Y5). Canadian Journal of Physiology and Pharmacology, 78(2), 116-125. View Source
- [2] Feletou, M., Nicolas, J. P., Rodriguez, M., Beauverger, P., Galizzi, J. P., Boutin, J. A., & Duhault, J. (1999). NPY receptor subtype in the rabbit isolated ileum. British Journal of Pharmacology, 127(3), 795-801. View Source
